Cas no 35910-15-7 ((2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one)
![(2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one structure](https://it.kuujia.com/scimg/cas/35910-15-7x500.png)
35910-15-7 structure
Nome del prodotto:(2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
(2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Inden-1-one, 6-[2-(b-D-glucopyranosyloxy)ethyl]-2,3-dihydro-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-
- Pteroside A
- 1H-Inden-1-one, 6-(2-(beta-D-glucopyranosyloxy)ethyl)-2,3-dihydro-3-hydroxy-2,5,7-trimethyl-, (S)-
- (S)-6-(2-(beta-D-Glucopyranosyloxy)ethyl)-2,3-dihydro-3-hydroxy-2,5,7-trimethyl-1H-inden-1-one
- 2-[2-(Hydroxymethyl)-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl]ethyl hexopyranoside
- (2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan
- (2S)-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
- AKOS040735009
- 35910-15-7
- DTXSID00957328
- CHEBI:176016
- PTEROSINA
- (2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
-
- Inchi: 1S/C21H30O8/c1-10-6-12-7-21(3,9-23)19(27)15(12)11(2)13(10)4-5-28-20-18(26)17(25)16(24)14(8-22)29-20/h6,14,16-18,20,22-26H,4-5,7-9H2,1-3H3/t14-,16-,17+,18-,20-,21+/m1/s1
- Chiave InChI: UTBLUTBCAVVCIO-HPCBLLCTSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OCCC1C(C)=CC2=C(C=1C)C([C@](C)(CO)C2)=O
Proprietà calcolate
- Massa esatta: 410.194068
- Massa monoisotopica: 410.194068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 585
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 137
- XLogP3: 0.6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.38
- Punto di ebollizione: 662.9°Cat760mmHg
- Punto di infiammabilità: 230.9°C
- Indice di rifrazione: 1.616
(2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one Letteratura correlata
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
35910-15-7 ((2S)-2-(Hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one) Prodotti correlati
- 1261991-83-6(3-Bromo-5-(2-chlorophenyl)phenol)
- 2060026-14-2(2-fluoro-5-(3-methylcyclohexyl)aniline)
- 52601-69-1(8-methyl-decahydroquinoline)
- 1448050-16-5(N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide)
- 1797116-76-7(6-Chloro-2-pyridinyl(2-quinolinyl)methanone)
- 2413903-96-3(3-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid)
- 2229672-31-3(3-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid)
- 406-94-0((2E)-4,4,4-trifluorobut-2-enoic acid)
- 2377608-98-3(3-Borono-4,5-dichlorobenzoic acid)
- 1368533-54-3(8-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-one)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
